molecular formula C17H16N4O4 B2924860 5-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1208691-22-8

5-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2924860
CAS No.: 1208691-22-8
M. Wt: 340.339
InChI Key: KMMVHNPQZQCGPS-UHFFFAOYSA-N
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Description

5-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex chemical compound. The compound’s core structure includes a piperidine ring, pyridinone moiety, and oxadiazole functionalities, augmented with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis:

  • Formation of the oxadiazole ring: : Starting with furan-2-carboxylic acid, it reacts with hydrazine hydrate under reflux in ethanol to yield the hydrazide. This hydrazide is then cyclized with carbon disulfide to form the oxadiazole ring.

  • Piperidine incorporation: : The oxadiazole is then coupled with a piperidine derivative through an amide bond. The reaction typically involves using a carbodiimide coupling reagent such as DCC (dicyclohexylcarbodiimide) under anhydrous conditions.

  • Pyridinone synthesis: : The final step involves incorporating the pyridinone ring into the structure. This step can require palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial synthesis may optimize the above steps, using automated reactors and continuous flow chemistry to enhance yield and purity while reducing production costs and environmental impacts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound’s furan ring can undergo oxidative cleavage in the presence of oxidizing agents such as ozone.

  • Reduction: : The oxadiazole ring can be reduced to yield dihydroxylated products under mild conditions.

  • Substitution: : Nucleophilic substitutions can occur, particularly at the pyridinone moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Ozone, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Catalysts: : Palladium on carbon, platinum oxide

Major Products

  • Oxidation Products: : Furanoic acids

  • Reduction Products: : Hydroxy derivatives

  • Substitution Products: : Varied depending on nucleophile

Scientific Research Applications

Chemistry

  • Catalysts: : Its oxadiazole ring has potential as a catalyst in various organic transformations.

Biology

  • Antimicrobial Activity: : Exhibits inhibitory effects against bacterial strains.

Medicine

  • Drug Design: : Serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological pathways.

Industry

  • Material Science: : Used in the synthesis of polymers with specific electronic properties.

Mechanism of Action

Effects

The compound’s biological activities primarily involve binding to specific enzymes or receptors, inhibiting their activity. Its oxadiazole moiety often interacts with protein active sites, disrupting normal function.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : Inhibits key enzymes in bacterial cell wall synthesis, contributing to its antimicrobial properties.

  • Neuroreceptors: : Interacts with neuroreceptors to modulate signal transduction pathways in neural cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(5-(pyridine-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : A similar compound where the furan ring is replaced by a pyridine moiety.

  • 5-(4-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : Incorporates a benzofuran ring, differing in electronic and steric properties.

Uniqueness

This compound's uniqueness lies in its specific functional groups and ring systems, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-14-4-3-12(10-18-14)17(23)21-7-5-11(6-8-21)15-19-20-16(25-15)13-2-1-9-24-13/h1-4,9-11H,5-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMVHNPQZQCGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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